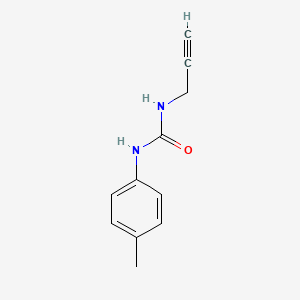

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-prop-2-ynylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSOAMYXSOABOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852027-47-5 | |

| Record name | 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea can be synthesized through a multi-step process involving the reaction of 4-methylphenyl isocyanate with prop-2-yn-1-amine. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, with the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or the presence of a base.

Major Products Formed:

Oxidation: Corresponding oxidized derivatives, such as alcohols or ketones.

Reduction: Reduced derivatives, such as amines or alcohols.

Substitution: Substituted urea derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Urea derivatives are widely studied for their diverse applications, including medicinal chemistry. Below is a detailed comparison of 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea with analogous compounds:

Key Observations :

Electron-Donating Groups (e.g., OMe): Methoxy groups (e.g., in 4-methoxyphenyl analogs) improve solubility and enable hydrogen-bond acceptor interactions . Propargyl Group: The propargyl moiety in the target compound and its analogs may confer reactivity for click chemistry or metabolic stability .

Synthetic Efficiency :

- The 72% yield of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea via one-step carbonylation (using triphosgene) underscores the efficiency of in situ isocyanate generation . Comparable methods could be explored for the target compound.

Biological Activities :

- Pyridinyl- and bromo-substituted ureas (e.g., compound 1 in ) exhibit glucokinase activation, suggesting that substituent diversity can target specific enzymes .

- Sulfonylurea analogs (e.g., in ) show hypoglycemic activity, though their mechanisms differ from propargyl-containing ureas .

Table 2: Physicochemical and Crystallographic Insights

Biological Activity

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a urea functional group linked to a 4-methylphenyl group and a prop-2-yn-1-yl moiety. This unique structure allows for various chemical modifications, enhancing its biological activity. The presence of these substituents contributes to its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The compound's mechanism can vary depending on the biological system being studied.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various derivatives, it was found that compounds with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4.69 - 22.9 | Bacillus subtilis |

| 5.64 - 77.38 | Staphylococcus aureus | |

| 8.33 - 23.15 | Enterococcus faecalis | |

| 2.33 - 156.47 | Escherichia coli | |

| 13.40 - 137.43 | Pseudomonas aeruginosa |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have shown that derivatives of urea can exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Antitumor Activity

A derivative of the compound demonstrated an IC50 value of 25.1 μM against non-small cell lung cancer (EKVX), indicating moderate potency. The structure–activity relationship (SAR) analysis revealed that modifications to the urea group significantly influenced biological activity.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other urea derivatives:

| Compound Type | Structural Variation | Biological Activity |

|---|---|---|

| Thioamide Derivative | Contains a sulfur atom instead of oxygen | Enhanced anticancer activity |

| Carbamate Derivative | Carbamate functional group | Increased selectivity towards specific cancer types |

| Amines | Amino group replacing the urea moiety | Varied antibacterial properties |

Q & A

Q. How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) studies?

- Methodological Answer : Deploy microplate-based assays (384-well) with automated liquid handling. Use combinatorial chemistry to generate derivatives (e.g., substituent variations on the methylphenyl group) and machine learning (e.g., Random Forest) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.